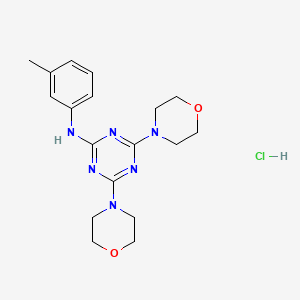
4,6-dimorpholino-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,6-dimorpholino-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride, also known as DMTA, is a chemical compound that has been widely used in scientific research. It is a member of the triazine family of compounds and has been found to have several interesting properties that make it useful in a variety of applications. In
Scientific Research Applications
Microwave-Assisted Synthesis
A novel method for the fast synthesis of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including structures akin to 4,6-dimorpholino-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride, has been developed using microwave irradiation. This approach facilitates a one-pot synthesis from cyanoguanidine, aromatic aldehydes, and cyclic amines, yielding compounds with potential antileukemic activity (Dolzhenko et al., 2021).
Bifunctional Heterocyclic Compound Modification
Research has shown that 2-chloro-4,6-dimorpholin-4-yl-[1,3,5]triazine, closely related to the compound , can undergo selective amination with bifunctional heterocyclic compounds containing amino and thioamide groups in an acetic acid medium. This selective reaction yields thioamides with multiple biologically relevant residues, demonstrating the compound's utility in the selective modification of bifunctional heterocycles (Kolmakov, 2008).
Antimicrobial Activity
Derivatives of 1,3,5-triazin-2-amines, including those with dimorpholino groups, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed good to moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis and Characterization
The synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl) aniline through a substitution reaction under ice bath conditions followed by a Suzuki reaction has been documented. The resultant compound's structure was confirmed via 1H-NMR and ESI-MS, showing a practical application in organic synthesis and compound characterization (Jiao Chun-l, 2014).
Antiproliferative and Antimalarial Activities
A series of 1,3,5-triazine amino acid derivatives, including 4,6-dimorpholino variants, were synthesized and showed monoamine oxidase inhibitory activity, comparable to standard inhibitors. These findings suggest the compound's potential in developing treatments for diseases associated with monoamine oxidase activity (Khattab et al., 2015). Additionally, hybrid 4-aminoquinoline-1,3,5-triazine derivatives have shown mild to moderate antimalarial activity, indicating the compound's utility in antimalarial research (Bhat et al., 2016).
properties
IUPAC Name |
N-(3-methylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2.ClH/c1-14-3-2-4-15(13-14)19-16-20-17(23-5-9-25-10-6-23)22-18(21-16)24-7-11-26-12-8-24;/h2-4,13H,5-12H2,1H3,(H,19,20,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKOMNZOYEWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2745111.png)
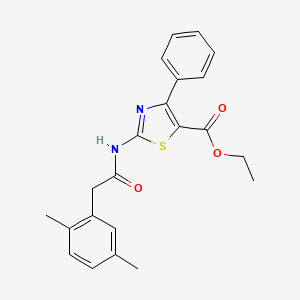
![[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2745113.png)
![N-(5-acetamido-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2745114.png)
![(3E)-1-acetyl-4-benzyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2745115.png)
![4-(6-((4-methoxy-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2745118.png)
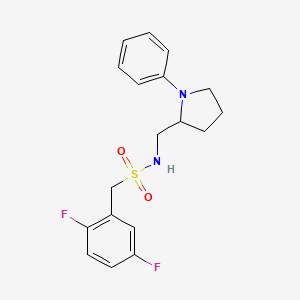

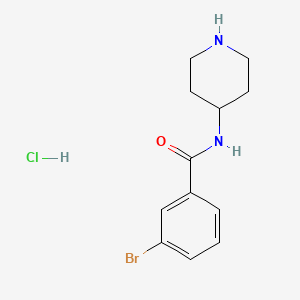
![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2745124.png)
![N-(3,4-dimethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2745128.png)
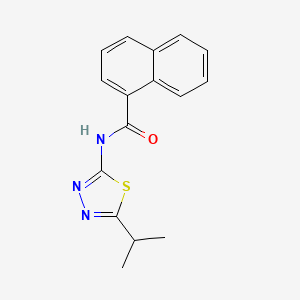
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2745131.png)
![4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide](/img/structure/B2745132.png)